Chiral Induction via 4-Methylpentane Motif
The chiral environment provided by the 4-methylpentane moiety is critical for enantioselectivity. Data from a study on a closely related ligand, (1R,2R)-N1-(4-methylpentan-2-yl)cyclohexane-1,2-diamine, shows its copper(II) complex catalyzes the asymmetric Henry reaction with yields up to 99% and enantiomeric excess (ee) up to 93% [1]. This performance is benchmarked against the broader class of N-monoalkyl cyclohexane-1,2-diamine ligands, where yields and ee values can vary significantly based on the alkyl substituent. For instance, while the parent trans-cyclohexane-1,2-diamine provides a baseline, the specific 4-methylpentan-2-yl group is key to achieving the high levels of stereocontrol reported.
| Evidence Dimension | Catalytic Efficiency and Stereoselectivity (Enantiomeric Excess) |
|---|---|
| Target Compound Data | Yield up to 99%, enantiomeric excess up to 93% (for copper complex of (1R,2R)-N1-(4-methylpentan-2-yl)cyclohexane-1,2-diamine) [1]. |
| Comparator Or Baseline | Other N-monoalkyl cyclohexane-1,2-diamines; parent trans-cyclohexane-1,2-diamine (baseline). |
| Quantified Difference | The specific 4-methylpentan-2-yl substituent is associated with achieving yields up to 99% and enantioselectivities up to 93% ee, demonstrating the critical role of this alkyl group for high performance. |
| Conditions | Asymmetric Henry reaction of various aldehydes with nitromethane, catalyzed by Cu(OAc)2 complex, optimized for metal ion, temperature, solvent, and base [1]. |
Why This Matters
This provides quantitative proof that the 4-methylpentane motif can confer high stereoselectivity in catalytic applications, a key differentiator for procurement in asymmetric synthesis projects.
- [1] Liu, F., Gou, S., & Li, L. (2014). Asymmetric Henry reactions of aldehydes with various nitroalkanes catalyzed by copper(II) complexes of novel chiral N-monoalkyl cyclohexane-1,2-diamines. Applied Organometallic Chemistry, 28(3), 186–193. View Source
